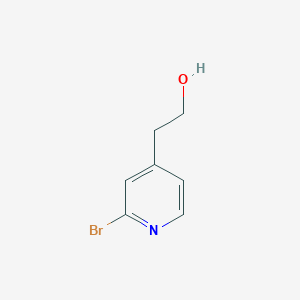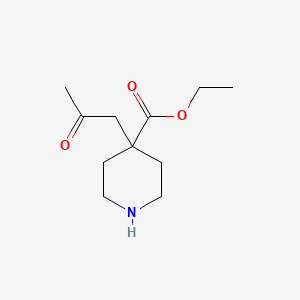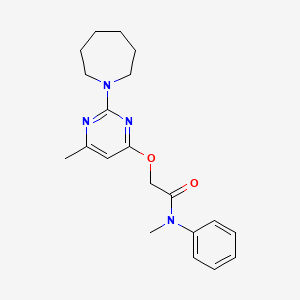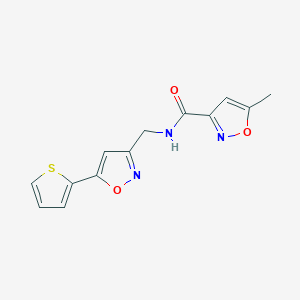![molecular formula C18H23N3O6S2 B2890992 (Z)-methyl 2-(6-methoxy-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1070957-86-6](/img/structure/B2890992.png)
(Z)-methyl 2-(6-methoxy-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Compounds of this type often belong to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a five-member ring containing four carbon atoms and one sulfur atom . The presence of a methoxy group and a piperidine ring suggests that this compound might have interesting biological activities.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an appropriate thiazole with a methoxy group and a piperidine ring . The exact synthesis would depend on the specific substituents and their positions on the thiazole ring.Scientific Research Applications
Synthesis and Chemical Properties
Compounds with structures related to benzothiazole and piperidine derivatives have been extensively studied for their synthesis methods and chemical properties. For instance, the synthesis and evaluation of benzothiazole derivatives have shown that these compounds can be synthesized through various chemical reactions, including sulfoxide thermolysis and alkylation processes. These methods can lead to the formation of compounds with potential medicinal and biological applications due to their unique chemical structures (Bänziger, Klein, & Rihs, 2002), (Ohkata, Takee, & Akiba, 1985).
Antimicrobial Studies
Several studies have explored the antimicrobial properties of benzothiazole derivatives, showcasing their potential as antibacterial and antifungal agents. The synthesis of new pyridine derivatives based on benzothiazole structures has led to compounds that possess considerable antibacterial activity, highlighting the relevance of these chemical structures in developing new antimicrobial agents (Patel & Agravat, 2009).
Potential Drug Development Applications
The structural components of benzothiazole and piperidine derivatives have been incorporated into the synthesis of compounds with potential drug development applications. This includes the exploration of their use as anti-inflammatory, analgesic agents, and components in the development of cephem antibiotics. The modification of these structures allows for the synthesis of compounds with targeted biological activities, offering pathways for the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020), (Tatsuta, Miura, Gunji, Tamai, Yoshida, Inagaki, & Kurita, 1994).
Properties
IUPAC Name |
methyl 2-[6-methoxy-2-(1-methylsulfonylpiperidine-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6S2/c1-26-13-6-7-14-15(9-13)28-18(21(14)11-16(22)27-2)19-17(23)12-5-4-8-20(10-12)29(3,24)25/h6-7,9,12H,4-5,8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGJDTWSRYPURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3CCCN(C3)S(=O)(=O)C)S2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-Ethyl-2,3-dihydroindol-5-yl)methyl]but-2-ynamide](/img/structure/B2890909.png)
![ethyl 3-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2890910.png)
![2-(2-(4-pivaloylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2890911.png)

![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide](/img/structure/B2890919.png)
![3-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2890920.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxane-4-carboxamide](/img/structure/B2890921.png)

![6-(2-Methoxyphenyl)-2-[1-(3-methylbutanoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2890924.png)



![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2890931.png)

